3-Isothiocyanato-1,1'-biphenyl
Overview
Description
3-Isothiocyanato-1,1'-biphenyl is a useful research compound. Its molecular formula is C13H9NS and its molecular weight is 211.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Optical Anisotropy and Liquid Crystal Applications
Synthesis and Optical Properties
3-Isothiocyanato-1,1'-biphenyl derivatives are synthesized for their high optical anisotropy, making them suitable as dopants in nematic liquid crystal mixtures. The isothiocyanato group, in conjugation with the biphenyl core, contributes to these properties, enhancing the mesogenic and optical characteristics of these materials (Hird et al., 1993).
High Birefringence Liquid Crystals
These compounds exhibit extremely high birefringence (Δn), a crucial property for liquid crystals used in display technologies. Some studies show Δn values around 0.7–0.8, highlighting their potential in formulating eutectic mixtures with wide application in photonics and display devices (Gauza et al., 2004).
Advanced Liquid Crystal Mixtures
Isothiocyanato biphenyls are used to create mixtures with high figures of merit, favorable for applications in laser beam steering and telecom variable optical attenuators. Their properties include high birefringence and favorable temperature-dependence characteristics (Gauza et al., 2004).
Chemical Synthesis and Applications
Chemical Synthesis and Derivatives
3-Isothiocyanato-1,1'-biphenyls are used in various chemical syntheses, like creating pyrimido[2,1-b]benzoxazolium and related salts. These syntheses explore the potential of these compounds in forming new chemical structures with potential applications in material science and pharmaceuticals (Riemer & Liebscher, 1993).
Molecular Engineering and Materials Science
The compound is involved in the molecular engineering of materials, such as those used in electronic applications. This includes the transformation of simple arene feedstocks into multi-iodoarenes, with potential use in pharmaceutical, electronic, and nanomaterial industries (Martı́nez-Martı́nez et al., 2017).
Electropolymerization and Mechanical Properties
Electropolymerization studies involving this compound derivatives have been conducted to understand their mechanical properties, indicating their potential application in creating novel polymer materials (Triantou et al., 2015).
Antimicrobial Properties
Isothiocyanates derivatives, including those from biphenyls, exhibit antifungal activities, suggesting potential applications in antimicrobial formulations (Drobnica et al., 1968).
Safety and Hazards
Mechanism of Action
Mode of Action
The specific mode of action of 3-Isothiocyanato-1,1’-biphenyl is currently unknown . The compound’s interaction with its targets and the resulting changes are subjects of ongoing research.
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption and is permeable to the blood-brain barrier .
Biochemical Analysis
Biochemical Properties
3-Isothiocyanato-1,1’-biphenyl plays a crucial role in biochemical reactions, particularly due to its interaction with various enzymes, proteins, and other biomolecules. It has been observed to interact with cytochrome P450 enzymes, specifically inhibiting CYP2C19 and CYP2C9 . These interactions are significant as they can influence the metabolism of other compounds within the body. Additionally, 3-Isothiocyanato-1,1’-biphenyl has been noted for its ability to permeate the blood-brain barrier, indicating its potential effects on neurological processes .
Cellular Effects
The effects of 3-Isothiocyanato-1,1’-biphenyl on various types of cells and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to downregulate the expression of certain genes involved in metabolic processes . Furthermore, 3-Isothiocyanato-1,1’-biphenyl can affect cellular metabolism by inhibiting specific enzymes, thereby altering the metabolic flux within cells .
Molecular Mechanism
At the molecular level, 3-Isothiocyanato-1,1’-biphenyl exerts its effects through various mechanisms. One of the primary mechanisms is its ability to bind to and inhibit specific enzymes, such as CYP2C19 and CYP2C9 . This inhibition can lead to changes in the metabolism of other compounds, thereby influencing overall cellular function. Additionally, 3-Isothiocyanato-1,1’-biphenyl has been observed to modulate gene expression, further contributing to its biochemical effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Isothiocyanato-1,1’-biphenyl have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that this compound remains relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that 3-Isothiocyanato-1,1’-biphenyl can have sustained effects on cellular function, particularly in terms of enzyme inhibition and gene expression modulation .
Dosage Effects in Animal Models
The effects of 3-Isothiocyanato-1,1’-biphenyl vary with different dosages in animal models. At lower doses, the compound has been observed to exert beneficial effects, such as enzyme inhibition and modulation of gene expression . At higher doses, toxic or adverse effects have been reported, including potential damage to liver and kidney tissues . These findings highlight the importance of dosage regulation when using 3-Isothiocyanato-1,1’-biphenyl in research and therapeutic applications.
Metabolic Pathways
3-Isothiocyanato-1,1’-biphenyl is involved in several metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 . These interactions can influence the metabolism of other compounds, leading to changes in metabolic flux and metabolite levels within the body. Additionally, the compound is metabolized through the mercapturic acid pathway, which involves conjugation with glutathione and subsequent excretion in the urine .
Transport and Distribution
Within cells and tissues, 3-Isothiocyanato-1,1’-biphenyl is transported and distributed through various mechanisms. It has been observed to interact with specific transporters and binding proteins, which facilitate its movement across cellular membranes . The compound’s ability to permeate the blood-brain barrier further highlights its potential for neurological applications .
Subcellular Localization
The subcellular localization of 3-Isothiocyanato-1,1’-biphenyl is crucial for its activity and function. This compound has been found to localize within specific cellular compartments, such as the endoplasmic reticulum and mitochondria . These localizations are directed by targeting signals and post-translational modifications, which ensure that 3-Isothiocyanato-1,1’-biphenyl reaches its intended sites of action within the cell .
Properties
IUPAC Name |
1-isothiocyanato-3-phenylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NS/c15-10-14-13-8-4-7-12(9-13)11-5-2-1-3-6-11/h1-9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YASUKDIZQBZXRW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC=C2)N=C=S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501333663 | |
Record name | 1-isothiocyanato-3-phenylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1510-25-4 | |
Record name | 1-isothiocyanato-3-phenylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501333663 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.